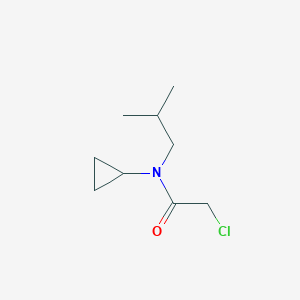
4-Chloro-2-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves several steps . The process starts with the cyclization of 4,4,4-trifluoroacetoacetate and cyanoacetamide, catalyzed by potassium hydroxide, to obtain 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine . This is then chloridized using POCl3 to obtain 2,6-chloro-3-cyano-4-trifluoromethyl pyridine . The final step involves Pd/C catalytic hydrogenolysis or hydrogenolysis and then hydrolyzing or hydrolyzing and then carrying out Pd/C catalytic hydrogenolysis to obtain the target product 4-trifluoromethyl nicotinic acid .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The InChI code is 1S/C7H3ClF3NO2/c8-3-1-2-12-5 (7 (9,10)11)4 (3)6 (13)14/h1-2H, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid include cyclization, chloridization, and hydrogenolysis .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-(trifluoromethyl)nicotinic acid is 225.55 . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Building Blocks
This compound is used as a building block in chemical synthesis . It’s a key intermediate in the preparation of other compounds, which can be used in various fields of scientific research .
Pesticide Synthesis
“4-Chloro-2-(trifluoromethyl)nicotinic acid” is a key intermediate of flonicamid, a highly effective insecticide . This highlights its importance in the field of agriculture and pest control .
Pharmaceutical Research
This compound can be used to synthesize pyridine carboxamides, which act as inhibitors of the HCV NS5B polymerase . This suggests potential applications in antiviral drug development .
Calcium Channel Research
It can also be used to synthesize pyrazole-based carboxanilides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel . This indicates its potential use in the study of calcium signaling and related diseases .
Crystallography
The crystal structure of “4-Chloro-2-(trifluoromethyl)nicotinic acid” has been studied, providing valuable information for researchers in the field of crystallography .
Safety Research
The safety information of this compound, including hazard statements and precautionary statements, is well-documented . This is crucial for researchers to handle this compound safely and effectively .
Mécanisme D'action
Target of Action
It is suggested that it can be used to prepare pyridine carboxamides as inhibitors of the hcv ns5b polymerase , and it can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the calcium release-activated calcium (CRAC) channel .
Mode of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may interact with these targets to inhibit their function.
Biochemical Pathways
Given its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may affect the viral replication pathway of Hepatitis C virus and the calcium signaling pathway.
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may inhibit the replication of the Hepatitis C virus and regulate calcium signaling in cells.
Action Environment
It is suggested that it should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Safety and Hazards
4-Chloro-2-(trifluoromethyl)nicotinic acid is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVMHLMFSWALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732366 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
1018678-39-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

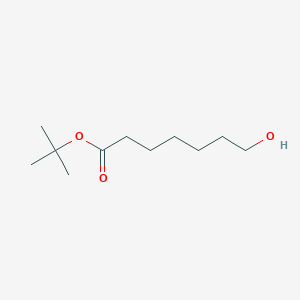

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)
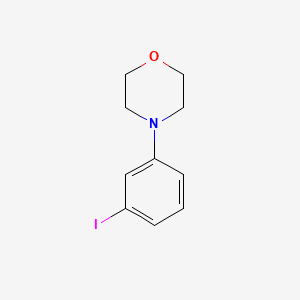
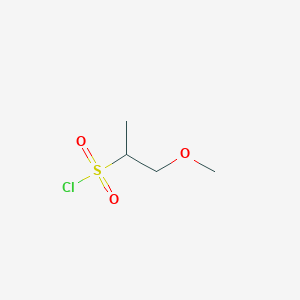

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
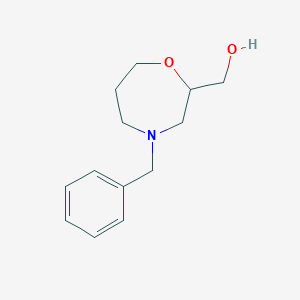
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
